molecular formula C20H23N5O4 B1277700 (S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid CAS No. 60833-82-1

(S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid

Cat. No.: B1277700
CAS No.: 60833-82-1
M. Wt: 397.4 g/mol
InChI Key: TUZAVLAUJHUFLA-INIZCTEOSA-N
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Description

(S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a guanidino group, a benzoylamino group, and a benzoic acid moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may involve the use of protecting groups for the guanidino and amino functionalities, followed by coupling reactions with benzoic acid derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the guanidino group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoylamino and benzoic acid moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with modified functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: It may serve as a probe for studying biological processes involving guanidino and benzoylamino groups.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as enzyme inhibition or receptor binding.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of (S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidino group can form hydrogen bonds and electrostatic interactions with target molecules, while the benzoylamino and benzoic acid moieties can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other guanidino-containing molecules, benzoylamino derivatives, and benzoic acid analogs. Examples include:

    Guanidinoacetic acid: A simpler guanidino compound with applications in biochemistry.

    Benzoylarginine: A benzoylamino derivative with potential biological activity.

    4-Aminobenzoic acid: A benzoic acid analog used in various chemical and biological studies.

Uniqueness

(S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

IUPAC Name

4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c21-20(22)23-12-4-7-16(25-17(26)13-5-2-1-3-6-13)18(27)24-15-10-8-14(9-11-15)19(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,24,27)(H,25,26)(H,28,29)(H4,21,22,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZAVLAUJHUFLA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209669
Record name (S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid
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Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60833-82-1
Record name 4-[[(2S)-5-[(Aminoiminomethyl)amino]-2-(benzoylamino)-1-oxopentyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60833-82-1
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Record name 4-(((2S)-2-Benzamido-5-(diaminomethylideneamino)pentanoyl)amino)benzoicacid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid
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Record name (S)-4-[[5-guanidino-2-(benzoylamino)-1-oxopentyl]amino]benzoic acid
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Record name 4-(((2S)-2-BENZAMIDO-5-(DIAMINOMETHYLIDENEAMINO)PENTANOYL)AMINO)BENZOICACID
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